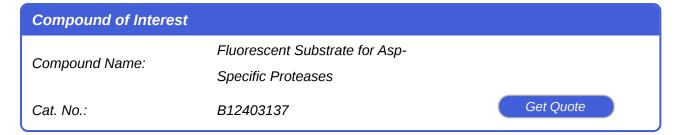


Measuring Caspase Activity with Fluorescent Substrates: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis, or programmed cell death.[1][2] Their activation is a hallmark of this pathway, making the measurement of caspase activity a critical tool for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. This application note provides a detailed protocol for the sensitive and quantitative measurement of caspase activity in cell lysates using fluorogenic substrates.

The assay principle is based on the cleavage of a specific peptide substrate that is conjugated to a fluorescent reporter molecule.[3] In its uncleaved state, the substrate is non-fluorescent or exhibits low fluorescence. Upon cleavage by an active caspase, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the caspase activity in the sample.[3][4]

Caspase Signaling Pathways

Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[5][6][7] The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.[5][7] The intrinsic pathway is initiated by various intracellular

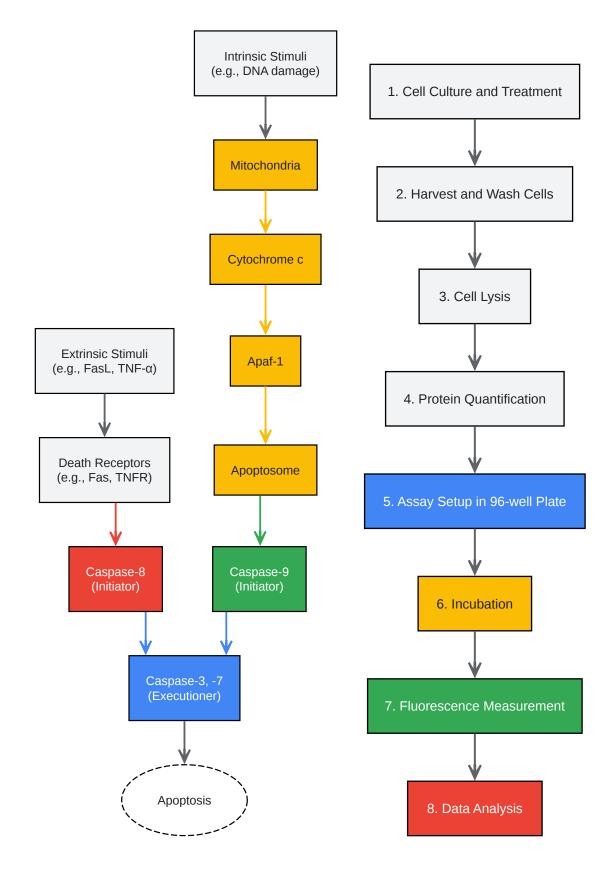


Methodological & Application

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stimuli, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9.[5][7] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of key cellular proteins and the ultimate demise of the cell.[2][5]





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